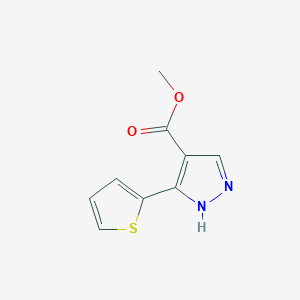

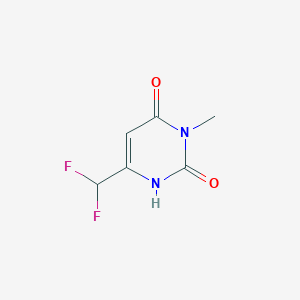

6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Übersicht

Beschreibung

The compound “6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” belongs to a class of organic compounds known as difluoromethylated compounds . These compounds contain a difluoromethyl group, which consists of a carbon atom bound to two fluorine atoms and one hydrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, difluoromethylation is a well-studied field. Recent advances in difluoromethylation processes have been made based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . These advances have streamlined access to molecules of pharmaceutical relevance .Molecular Structure Analysis

The molecular structure of a compound can be influenced by the biological environment. For example, DFT calculations revealed that the biological environment changes the molecular structure of DFMO only slightly .Chemical Reactions Analysis

Difluoromethylation reactions are accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by the presence of a difluoromethyl group. The CF2H moiety is isosteric and isopolar to the –OH and –SH groups, acting as a lipophilic hydrogen bond donor .Wissenschaftliche Forschungsanwendungen

Late-Stage Difluoromethylation

Late-stage difluoromethylation: refers to the introduction of difluoromethyl groups in the final stages of synthetic protocols. This process is crucial for modifying the physical properties of organic compounds, including solubility, metabolic stability, and lipophilicity, which are important in pharmaceuticals, agrochemicals, and materials science . The compound can serve as a reagent for late-stage difluoromethylation, providing access to molecules of pharmaceutical relevance.

Photocatalytic Reactions

The compound can be utilized in photocatalytic reactions involving aromatic compounds and aliphatic multiple C–C bonds. These reactions are performed under mild and environmentally benign conditions, making them attractive for sustainable chemistry practices . The difluoromethyl group’s introduction via photocatalysis can enhance the physical properties of the resulting molecules.

Bioisostere Development

In medicinal chemistry, the CF2H group is considered a bioisostere for alcohol, thiol, or amine groups due to its similar size and polarity. This makes the compound a valuable tool for the development of new drugs, herbicides, and fungicides, where it can replace other functional groups without significantly altering the molecule’s bioactivity .

Hydrogen Bond Donor

The highly polarized C–H bond of CF2H makes it a competent hydrogen bond donor. This property is unique among polyfluorinated motifs and is leveraged in designing molecules that require specific hydrogen bonding capabilities, such as in enzyme inhibitors or receptor ligands .

Fluoroalkylation of Organic Compounds

The compound can be used to tackle the “negative fluorine effect” in fluoroalkylation reactions. By modulating the reaction conditions, researchers can overcome challenges associated with the thermal instability of fluorinated carbanions and their intrinsic nucleophilicity, leading to the successful fluoroalkylation of various organic substrates .

Stereoselective Synthesis

Although cases of stereoselective difluoromethylation are limited, the compound offers potential as a reagent in developing methods for stereoselective synthesis. This is particularly relevant in creating molecules with chiral centers, which are important in the development of enantiomerically pure pharmaceuticals .

Protein Modification

An exciting application is the precise site-selective installation of CF2H onto large biomolecules such as proteins. This allows for the modification of proteins with minimal disruption to their native structure and function, which is valuable in protein engineering and drug design .

Material Science

In material science, the introduction of difluoromethyl groups can significantly impact the properties of materials, such as increasing resistance to solvents and enhancing thermal stability. The compound can be a key ingredient in synthesizing new materials with improved performance characteristics .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-(difluoromethyl)-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O2/c1-10-4(11)2-3(5(7)8)9-6(10)12/h2,5H,1H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPGTUFOYKCUBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.